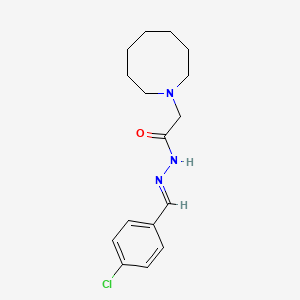

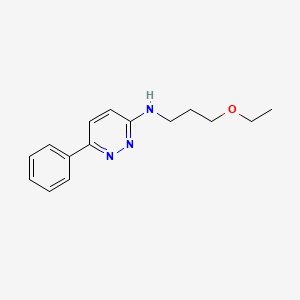

3-benzyl-2-(2-thienyl)-4(3H)-quinazolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the cyclocondensation of anthranilic acid amides with various aldehydes or isothiocyanates in the presence of catalysts or under specific conditions such as ultrasonic irradiation or using deep eutectic solvents. For instance, the synthesis process might include reacting anthranilic acid with benzoyl chlorides in the presence of catalysts like silica-supported Preyssler nanoparticles, offering a green, reusable, and efficient method for the formation of quinazolinone derivatives (Heravi et al., 2009).

Molecular Structure Analysis

The molecular structure of 3-benzyl-2-(2-thienyl)-4(3H)-quinazolinone and related compounds can be characterized using various spectroscopic techniques, including IR, ^1H-NMR, ^13C-NMR, and X-ray crystallography. These methods provide detailed information about the arrangement of atoms within the molecule and the nature of its chemical bonds, contributing to the understanding of its reactivity and properties.

Chemical Reactions and Properties

Quinazolinones participate in various chemical reactions, including cyclocondensations, cross-dehydrogenative couplings, and reactions with electrophiles and nucleophiles, leading to a wide range of derivatives with potential biological activities. The presence of the quinazolinone core allows for regioselective reactions, such as lithiation, enabling the synthesis of more complex quinazolinones with diverse functional groups (Smith et al., 1996).

Physical Properties Analysis

The physical properties of quinazolinones, including melting points, solubility, and crystallinity, are significantly influenced by their molecular structure. The introduction of substituents like benzyl and thienyl groups can affect these properties, potentially improving the compound's pharmaceutical applicability by altering its solubility and stability.

Chemical Properties Analysis

Quinazolinones exhibit a range of chemical properties, including the ability to form hydrogen bonds and participate in π-π interactions, which can be analyzed through techniques like Hirshfeld surface analysis. These interactions are crucial for the biological activity of quinazolinones, as they can influence the compound's binding affinity to biological targets (Hussain et al., 2020).

科学的研究の応用

Antitumor Activity

3-benzyl-2-(2-thienyl)-4(3H)-quinazolinone derivatives have been synthesized and evaluated for their antitumor activity. These compounds showed promising results against various cancer cell lines, suggesting their potential as templates for developing more potent antitumor agents. The use of molecular modeling and QSAR techniques has helped in understanding the pharmacophoric requirements for these derivatives as antitumor agents, highlighting their significance in medicinal chemistry research for cancer treatment (Al-Obaid et al., 2009).

Antiviral Bioactivities

Quinazolinone derivatives have also been explored for their antiviral properties. The synthesis of various 4(3H)-quinazolinone derivatives and their evaluation against different viruses demonstrated moderate to good antiviral activity. This suggests that these compounds could serve as a basis for the development of new antiviral agents, potentially offering new therapeutic options for viral infections (Gao et al., 2007).

Antimicrobial Activity

In addition to their antitumor and antiviral activities, quinazolinone derivatives have shown effectiveness against various bacterial and fungal pathogens. The synthesis of novel quinazolinone compounds and their subsequent testing against a range of microbes indicated both antibacterial and antifungal activities. This broad spectrum of antimicrobial activity positions 3-benzyl-2-(2-thienyl)-4(3H)-quinazolinone derivatives as potential lead compounds for developing new antimicrobial agents, which is crucial in the face of increasing antibiotic resistance (Jatav et al., 2006).

特性

IUPAC Name |

3-benzyl-2-thiophen-2-ylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS/c22-19-15-9-4-5-10-16(15)20-18(17-11-6-12-23-17)21(19)13-14-7-2-1-3-8-14/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKUAUHUSFSUTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-phenylethyl)amino]-4(3H)-pyrimidinone](/img/structure/B5592377.png)

![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5592400.png)

![4-methoxybenzaldehyde O-[2-(4-morpholinyl)-2-oxoethyl]oxime](/img/structure/B5592401.png)

![1-{3-[(5,7-dimethylpyrido[2,3-d]pyrimidin-4-yl)amino]propyl}piperidin-3-ol](/img/structure/B5592424.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[(5-methyl-3-isoxazolyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5592438.png)

![1-(2,3-difluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B5592439.png)

![N-[3,5-dichloro-4-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5592449.png)